molecular formula C3H10ClN5O B1587880 Azanium;2-cyanoguanidine;formaldehyde;chloride CAS No. 55295-98-2

Azanium;2-cyanoguanidine;formaldehyde;chloride

Cat. No.: B1587880
CAS No.: 55295-98-2
M. Wt: 167.6 g/mol
InChI Key: VXFVDVMCHBAEFC-UHFFFAOYSA-N
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Description

Ionic Interactions

  • $$ \text{NH}_4^+ $$ and $$ \text{Cl}^- $$ form a charge-balanced ionic lattice.
  • Coulombic forces between ions contribute to a melting point >250°C.

Hydrogen Bonding

  • 2-Cyanoguanidine : $$ \text{NH}_2 $$ groups donate hydrogen bonds to formaldehyde’s carbonyl oxygen ($$ \text{O}\cdots\text{H-N} = 2.1 \, \text{Å} $$).
  • Formaldehyde : Acts as a hydrogen-bond acceptor, linking cyanoguanidine monomers into chains.

van der Waals Forces

  • Hydrophobic interactions between methylene bridges ($$ -\text{CH}_2- $$) and cyanoguanidine’s nitrile groups stabilize the supramolecular architecture.

Table 2: Dominant Intermolecular Forces

Interaction Type Participating Groups Energy (kJ/mol)
Ionic $$ \text{NH}_4^+ \cdots \text{Cl}^- $$ ~250
Hydrogen bonding $$ \text{NH}_2 \cdots \text{O} $$ ~20
van der Waals $$ -\text{CH}_2- \cdots \text{C}\equiv\text{N} $$ ~5

Comparative Structural Analysis with Related Guanidine-Formaldehyde Derivatives

Poly(methylene-co-guanidine) Hydrochloride (CAS 55295-98-2)

  • Structure : Linear polymer with alternating guanidine and methylene units.
  • Key differences :
    • Lacks discrete ammonium ions; charge balance achieved via chloride counterions along the chain.
    • Higher thermal stability ($$ T_g = 155–248^\circ \text{C} $$) due to rigid adamantane-like cores.

Dicyandiamide-Formaldehyde Resin (CAS 26591-12-8)

  • Structure : Cross-linked network of dicyandiamide and formaldehyde.
  • Key differences :
    • Contains $$ \text{C}(\text{NH}2)2\text{NCN} $$ nodes without ammonium groups.
    • Reduced crystallinity (30–40% by XRD) compared to azanium-containing analogs.

Table 3: Structural Comparison of Guanidine-Formaldehyde Derivatives

Property This compound Poly(methylene-co-guanidine) Hydrochloride Dicyandiamide-Formaldehyde Resin
Molecular topology Quaternary complex Linear polymer Cross-linked network
Crystallinity (%) 55–60 70–75 30–40
Dominant interactions Ionic + hydrogen bonding Covalent + hydrogen bonding Hydrogen bonding
Thermal stability (°C) >250 155–248 180–200

Properties

IUPAC Name

azanium;2-cyanoguanidine;formaldehyde;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4.CH2O.ClH.H3N/c3-1-6-2(4)5;1-2;;/h(H4,4,5,6);1H2;1H;1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFVDVMCHBAEFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=O.C(#N)N=C(N)N.[NH4+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68609-47-2, 55295-98-2
Record name Guanidine, N-cyano-, polymer with formaldehyde, ammonium chloride-modified
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Record name Ammonium chloride-cyanoguanidine-formaldehyde copolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=55295-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

167.60 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

84777-03-7, 55295-98-2
Record name Guanidine, cyano-, reaction products with ammonium chloride and formaldehyde
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Guanidine, N-cyano-, polymer with ammonium chloride ((NH4)Cl) and formaldehyde
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Record name Guanidine, N-cyano-, polymer with ammonium chloride ((NH4)Cl) and formaldehyde
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Record name Guanidine,cyano-,polymer with ammonium chloride and formaldehyde
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Preparation Methods

Anhydrous Condensation Method (Dry or Suspension Phase)

  • Reactants and Proportions:

    • Dicyandiamide: 1 mole
    • Paraformaldehyde (polymerized formaldehyde): 1 to 3 moles
    • Ammonium chloride: 0.5 to 1 mole
  • Conditions:

    • Acidic environment with pH approximately 5.0 to 6.8
    • Temperature range: 70 to 150 °C
    • Reaction time: 2 to 20 hours depending on temperature and reactant ratios
    • Anhydrous or minimal moisture conditions to avoid gumminess
  • Process:

    • Dry solids are mixed and heated directly or suspended in an inert, non-solvent liquid medium (e.g., benzene, toluene, xylene, chloroform, carbon tetrachloride) under reflux.
    • The ammonium chloride acts both as an acid source and decomposes to release ammonia, which participates in the condensation.
    • The reaction produces a dry, non-hygroscopic powder form of the resin.
  • Equipment:

    • Mixers such as Werner-Pfleiderer mixer, ball mill, or grinders suitable for dry powders at elevated temperatures.
    • Reflux apparatus to maintain temperature control.
  • Example:

    • Mixing 59 g paraformaldehyde, 30 g ammonium chloride, and 60 g dicyandiamide at 120 °C for 4 hours yields a non-hygroscopic powder ready for use.
    • Alternatively, mixing 35 g ammonium chloride, 75 g paraformaldehyde, and 90 g dicyandiamide in 400 cc benzene under reflux for 5 hours, followed by filtration and solvent evaporation, yields a high-quality powder.

Aqueous Two-Stage Polymerization Method

  • Stage 1: Methylolation (Base-Catalyzed)

    • Reactants: Dicyandiamide, formaldehyde, ammonium chloride
    • Conditions: pH 7.5 to 9.5 (weak alkaline), temperature 70 to 85 °C
    • Time: 1.5 to 5.5 hours
    • Reaction: Formation of methylolated dicyandiamide intermediates with inhibited polycondensation
  • Stage 2: Polycondensation (Acid-Catalyzed)

    • Addition of ammonium chloride to adjust pH to 4.0 to 6.8
    • Temperature: 75 to 95 °C
    • Time: 1.5 to 5.0 hours
    • Reaction: Polycondensation between methylolated intermediates forming ether-linked polymers
  • Stage 3: End-Capping

    • Addition of small amounts of primary alcohol (e.g., 0.17 to 0.20 parts)
    • Temperature: 55 to 70 °C
    • Time: 0.3 to 1.0 hour
    • Purpose: To cap active hydroxymethyl groups, enhancing stability and solubility
  • Outcome:

    • Liquid dicyandiamide-formaldehyde resin with high polymerization degree, instant solubility, and long-term storage stability.
    • Can be dried to obtain an instant solid resin.

Controlled Stirring and Temperature Method

  • Reactants:

    • Dyhard RU 100 (commercial dicyandiamide-formaldehyde resin)
    • Ammonium chloride
    • Formaldehyde (38-42% mass concentration)
  • Conditions:

    • Molar ratio: Dyhard RU 100 : ammonium chloride : formaldehyde = 0.52–0.60 : 0.56–0.64 : 1.2–1.8
    • Temperature: 80 to 85 °C
    • Stirring speed: 50 to 100 rpm
    • Procedure:
      • Mix Dyhard RU 100 and ammonium chloride, then add formaldehyde while stirring.
      • Heat to 45 °C and stop heating to allow reaction.
  • Purpose:

    • Produces a dicyandiamide-formaldehyde polymer with improved usage efficiency, simple operation, and low cost.

Comparative Data Table of Preparation Methods

Parameter Anhydrous Condensation Method Aqueous Two-Stage Polymerization Method Controlled Stirring Method
Reactants Dicyandiamide, paraformaldehyde, ammonium chloride Dicyandiamide, formaldehyde, ammonium chloride, primary alcohol Dyhard RU 100, ammonium chloride, formaldehyde
Molar Ratios Formaldehyde: 1-3; Ammonium chloride: 0.5-1; Dicyandiamide: 1 Formaldehyde: 23.16-25.85 parts; Dicyandiamide: 22.57-25.62 parts; Ammonium chloride: 2.59-7.44 parts Dyhard RU 100 : ammonium chloride : formaldehyde = 0.52-0.60 : 0.56-0.64 : 1.2-1.8
pH Range Acidic, ~5.0 to 6.8 Stage 1: 7.5-9.5 (alkaline); Stage 2: 4.0-6.8 (acidic) Not explicitly stated, controlled by ammonium chloride
Temperature Range 70 to 150 °C Stage 1: 70-85 °C; Stage 2: 75-95 °C; Stage 3: 55-70 °C 80 to 85 °C
Reaction Time 2 to 20 hours Stage 1: 1.5-5.5 h; Stage 2: 1.5-5.0 h; Stage 3: 0.3-1.0 h Not specified, but controlled stirring
Medium Dry solids or suspension in inert solvent (benzene, toluene, etc.) Aqueous solution Aqueous solution
Product Form Non-hygroscopic powder Liquid resin or dried solid resin Polymer solution
Special Notes Avoids gumminess, improves storage and handling Primary alcohol caps active groups, improves stability and solubility Simple operation, low cost

Research Findings and Notes

  • The ammonium chloride serves dual roles: providing acidic conditions and decomposing to ammonia, which participates in the polymer structure formation.
  • Paraformaldehyde is preferred over formaldehyde solution in anhydrous methods due to better control and product quality.
  • The absence of water in anhydrous methods reduces gumminess and hygroscopicity, improving storage and handling.
  • The aqueous two-stage method allows control over methylolation and polycondensation separately, leading to polymers with enhanced hydrophilicity and solubility.
  • Primary alcohol capping in the aqueous method helps stabilize the resin by blocking reactive hydroxymethyl end groups, preventing premature crosslinking.
  • The controlled stirring method with Dyhard RU 100 resin facilitates efficient production with consistent quality and is suited for industrial scale.

Chemical Reactions Analysis

Types of Reactions: Azanium;2-cyanoguanidine;formaldehyde;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while substitution reactions can introduce new functional groups into the polymer .

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the polymerization of guanidine, ammonium chloride, and formaldehyde under controlled conditions to produce a stable polymer. The mechanism of action is characterized by the formation of complexes with various molecular targets, mediated through hydrogen bonding and electrostatic interactions .

Organic Synthesis

This compound is utilized in organic synthesis as a reagent for the preparation of other chemical compounds. Its ability to form stable complexes makes it a valuable intermediate in various synthetic pathways.

Medical Applications

In the medical field, this compound has been investigated for its potential use in drug formulation and as an antimicrobial agent. Its polymeric nature allows for controlled release properties, which can be advantageous in therapeutic applications. Studies have shown that it can enhance the stability and efficacy of certain pharmaceuticals .

Industrial Processes

The compound is extensively used in the textile industry as a wash-fastness agent, improving the light fastness and wet fastness properties of dyes and prints. It can be employed in conjunction with metallic salts to enhance these properties further . Additionally, it serves as a flocculating agent in wastewater treatment processes, helping to improve the removal of contaminants from dyeing industry effluents .

Case Study 1: Textile Industry

A study demonstrated that using this compound as a wash-fastness agent significantly improved the durability of dyed fabrics when tested against standard washing procedures. The results indicated that fabrics treated with this compound maintained color integrity much better than untreated samples .

Case Study 2: Wastewater Treatment

Research conducted on the application of this compound in wastewater treatment showed that it effectively reduced COD levels and improved decolorization rates in dyeing industry effluents. The study highlighted its role as a coagulant that enhanced the removal efficiency of dyes from wastewater streams .

Mechanism of Action

The mechanism by which guanidine, cyano-, polymer with ammonium chloride ((NH4)Cl) and formaldehyde exerts its effects involves its interaction with various molecular targets. The polymer can form complexes with different molecules, altering their properties and functions. This interaction is mediated through hydrogen bonding, electrostatic interactions, and van der Waals forces .

Comparison with Similar Compounds

Physical and Chemical Properties

Property Value/Description Reference
Appearance Light or colorless viscous liquid
Molecular Components 2-cyanoguanidine, formaldehyde, NH₄Cl
Primary Application Water decoloring agent
Stability Stable under ambient conditions
Functional Groups Nitrile (–C≡N), amine (–NH₂), quaternary ammonium

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Primary Applications Reference
Azanium;2-cyanoguanidine;formaldehyde;chloride Polymer (exact formula varies) Nitrile, amine, quaternary ammonium Water decoloring, industrial adsorption
Benzoxonium chloride C₂₁H₃₈ClNO₂ Quaternary ammonium, hydroxyethyl Antiseptic, surfactant
Allyltrimethylammonium chloride C₆H₁₄ClN Quaternary ammonium, allyl Monomer for polymers, flocculant
Urea-formaldehyde resin (C₃H₆N₂O₂)ₙ Amide, methylene bridges Adhesives, particleboard binders
Choline chloride C₅H₁₄ClNO Quaternary ammonium, hydroxyl Animal feed additive, nootropic

Biological Activity

The compound Azanium;2-cyanoguanidine;formaldehyde;chloride, often referred to in scientific literature as a derivative of guanidine, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its effects on microbial growth, cytotoxicity, and potential applications in various fields.

This compound is characterized by its unique structural components, which include:

  • Aminoguanidine : Known for its role in various biological processes.
  • Formaldehyde : A common reagent in organic synthesis that can influence biological systems.
  • Chloride Ion : Often involved in ionic interactions within biological systems.

1. Microbial Growth

Recent studies have demonstrated that guanidine derivatives can support the growth of certain microorganisms. For instance, the complete ammonia oxidizer Nitrospira inopinata has shown the ability to utilize guanidine as a substrate. In controlled experiments, growth rates were observed to be slower on guanidine compared to ammonium, indicating a substrate-dependent metabolic pathway. The expression of specific proteins such as guanidinase was significantly higher during guanidine incubation, suggesting an adaptive response to this nitrogen source .

Table 1: Growth Rates of N. inopinata on Different Substrates

SubstrateGrowth Rate (d⁻¹)
Guanidine0.076
Ammonium0.632

2. Cytotoxicity

The cytotoxic effects of guanidine-based compounds have been extensively studied. A comparative analysis revealed that certain derivatives exhibit significant cytotoxicity towards human lung cancer cells (A549). For example, dicyandiamide formaldehyde (DGH) was found to have an IC50 value of 0.39 μg/mL, indicating a potent inhibitory effect on cell viability. This highlights the potential risks associated with exposure to such compounds .

Table 2: Cytotoxicity of Guanidine Derivatives

CompoundIC50 (μg/mL)
DGH0.39
CGP49.6

3. Applications in Industry

The unique properties of this compound make it suitable for various industrial applications, including:

  • Catalysis : It has been tested as a catalyst in chemical reactions involving carbon dioxide fixation and polymer synthesis .
  • Antimicrobial Agents : Some studies suggest that derivatives may possess antimicrobial properties, making them candidates for use in biodegradable polymers and coatings .

Case Study 1: Guanidine Utilization by N. inopinata

In a study examining the metabolic pathways of N. inopinata, researchers found that this microorganism could effectively utilize guanidine under specific conditions. The study measured protein expression and substrate affinity, revealing insights into the biochemical adaptations required for guanidine metabolism .

Case Study 2: Cytotoxic Effects of DGH

A detailed investigation into the cytotoxic effects of DGH demonstrated significant reductions in colony formation in A549 cells upon exposure to low concentrations of the compound. This study emphasized the need for careful handling and assessment of guanidine derivatives in therapeutic contexts .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of azanium;2-cyanoguanidine;formaldehyde;chloride polymers for reproducible yields?

  • Methodological Answer : Synthesis requires precise control of molar ratios (e.g., equimolar 2-cyanoguanidine and ammonium chloride) and reaction conditions (e.g., 80–100°C in aqueous or toluene-based solvents). Heating duration (4–6 hours) and pH adjustments (neutral to slightly acidic) are critical to prevent side reactions like over-crosslinking . Post-synthesis purification via vacuum filtration and recrystallization improves purity. Validate reproducibility using parallel reactions with controlled variables (temperature, solvent polarity).

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound complexes?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies functional groups (e.g., cyanoguanidine NH peaks at δ 6.5–7.5 ppm). Fourier-Transform Infrared Spectroscopy (FTIR) confirms covalent bonding (C=N stretches at 1600–1650 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–230 nm) quantifies purity, while Mass Spectrometry (MS) verifies molecular ion peaks (e.g., [M+H]⁺ for azanium complexes) .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies should use buffered solutions (pH 3–9) incubated at 25–40°C. Monitor degradation via UV-Vis spectroscopy (absorbance shifts at 260–280 nm) and ion chromatography for chloride release. Below pH 5, protonation of cyanoguanidine reduces crosslinking efficiency; above pH 7, hydroxide ions may hydrolyze formaldehyde adducts .

Q. What reaction mechanisms govern the formation of this compound adducts?

  • Methodological Answer : The reaction involves nucleophilic addition of 2-cyanoguanidine’s amine groups to formaldehyde, forming methylene bridges. Azanium (NH₄⁺) stabilizes the intermediate via electrostatic interactions, while chloride acts as a counterion. Kinetic studies (stopped-flow UV-Vis) can elucidate rate constants for each step .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields of this compound across different synthetic protocols?

  • Methodological Answer : Systematic meta-analysis of published protocols (e.g., solvent polarity, catalyst use) identifies critical variables. For example, toluene-based syntheses (yield: 70–85%) outperform aqueous methods (50–60%) due to reduced hydrolysis . Replicate experiments under controlled humidity and oxygen levels to isolate environmental factors.

Q. What strategies mitigate unintended polymerization during storage of this compound precursors?

  • Methodological Answer : Store monomers separately under inert gas (N₂/Ar) at ≤4°C. Add stabilizers (e.g., 0.1% hydroquinone) to formaldehyde solutions. Pre-synthesis purification via silica gel chromatography removes trace aldehydes that trigger premature polymerization .

Q. How do synergistic interactions between azanium and 2-cyanoguanidine affect the compound’s decolorizing efficacy in water treatment applications?

  • Methodological Answer : Design batch adsorption experiments with model contaminants (e.g., methylene blue). Compare this compound’s adsorption capacity (mg/g) to individual components. Use Brunauer-Emmett-Teller (BET) surface area analysis and X-ray Photoelectron Spectroscopy (XPS) to correlate efficacy with surface charge and porosity .

Q. What computational methods predict the degradation pathways of this compound under oxidative conditions?

  • Methodological Answer : Density Functional Theory (DFT) simulations model bond dissociation energies (BDEs) for formaldehyde-cyanoguanidine linkages. Compare predicted intermediates (e.g., cyanamide, ammonium chloride) with experimental LC-MS/MS data from H₂O₂-treated samples .

Q. How can researchers modify the this compound structure to enhance its thermal stability for high-temperature applications?

  • Methodological Answer : Introduce electron-withdrawing substituents (e.g., nitro groups) to cyanoguanidine to reduce hydrolysis. Crosslink with bifunctional aldehydes (e.g., glutaraldehyde) instead of formaldehyde. Thermogravimetric Analysis (TGA) under N₂ atmosphere quantifies decomposition temperatures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azanium;2-cyanoguanidine;formaldehyde;chloride
Reactant of Route 2
Azanium;2-cyanoguanidine;formaldehyde;chloride

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